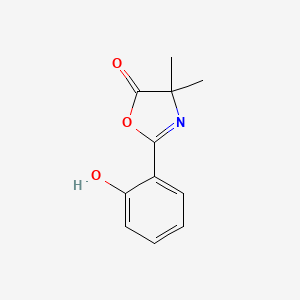
4,4-Dimethyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,3-oxazolidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazole family This compound is known for its unique structural features, which include a hydroxyphenyl group and a dimethyloxazol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one typically involves the condensation of 2-hydroxybenzaldehyde with acetone in the presence of an acid catalyst, followed by cyclization to form the oxazole ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Halogenated phenyl derivatives
科学的研究の応用
2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one involves its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process enhances its fluorescence properties, making it useful as a fluorescent probe. The compound interacts with molecular targets through hydrogen bonding and π-π interactions, which play a crucial role in its biological and photophysical activities.
類似化合物との比較
Similar Compounds
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzothiazole
- 2-(2-Hydroxyphenyl)benzimidazole
Uniqueness
Compared to similar compounds, 2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one exhibits unique photophysical properties due to the presence of the dimethyloxazol ring. This structural feature enhances its stability and fluorescence efficiency, making it a valuable compound for various applications.
特性
CAS番号 |
77919-03-0 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
2-(2-hydroxyphenyl)-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO3/c1-11(2)10(14)15-9(12-11)7-5-3-4-6-8(7)13/h3-6,13H,1-2H3 |
InChIキー |
IABPZDIOZASNFP-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)OC(=N1)C2=CC=CC=C2O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900852.png)
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)
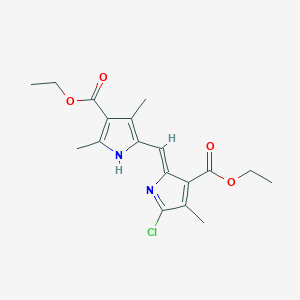

![4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12900879.png)
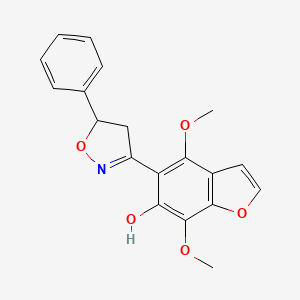
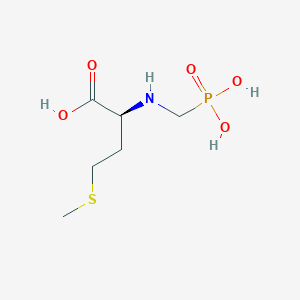
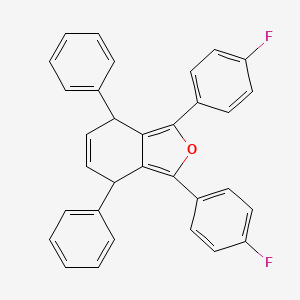
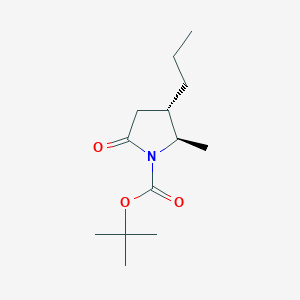



![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)

